molecular formula C25H22FNO4 B2451370 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid CAS No. 1823724-86-2

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid

Cat. No.: B2451370
CAS No.: 1823724-86-2
M. Wt: 419.452
InChI Key: QZIRURDGMVMQFK-UHFFFAOYSA-N
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Description

The compound “(2R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid” is a solid substance with a molecular weight of 353.42 . Another similar compound “2- ( { [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)-3- (1,3-thiazol-2-yl)propanoic acid” also exists as a powder, has a molecular weight of 394.45, and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “(2R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid” is 1S/C21H23NO4/c1-2-3-12-19 (20 (23)24)22-21 (25)26-13-18-16-10-6-4-8-14 (16)15-9-5-7-11-17 (15)18/h4-11,18-19H,2-3,12-13H2,1H3, (H,22,25) (H,23,24)/t19-/m1/s1 .


Physical and Chemical Properties Analysis

“(2R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid” is a solid substance with a molecular weight of 353.42 . The similar compound “2- ( { [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)-3- (1,3-thiazol-2-yl)propanoic acid” also exists as a powder, has a molecular weight of 394.45, and is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been prepared from 3-bromopyruvic acid and other chemical reactions, showing its utility in chemical synthesis processes (Le & Goodnow, 2004).
  • It has also been used in the efficient synthesis of dipeptidyl urea esters, indicating its role as a building block in peptide chemistry (Babu & Kantharaju, 2005).

Applications in Biochemical Research

  • In a study, it was utilized for the synthesis of structurally diverse N-substituted hydroxamic acids, highlighting its importance in medicinal chemistry (Mellor & Chan, 1997).
  • The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, has been used to protect hydroxy-groups in the synthesis of biochemicals, demonstrating its protective properties in chemical reactions (Gioeli & Chattopadhyaya, 1982).

Utility in Biomaterials and Therapeutics

  • A comprehensive study of noncovalent interactions in the crystal structures of amino acids with the Fmoc moiety, derived from this compound, has been conducted. This emphasizes its significance in understanding the structural and supramolecular features of biomaterials (Bojarska et al., 2020).
  • Another research involved the synthesis of blue emissive functionalized fluorene derivatives, shedding light on its potential in developing materials with specific photophysical properties (Athira, Meerakrishna, & Shanmugam, 2020).

Contribution to Organic Light Emitting Diodes (OLED)

  • 9,9-Dimethyl-9H-fluoren-2-ylboronic acid, a related compound, is an important intermediate for the synthesis of OLED materials, indicating its application in advanced material sciences (Xue-feng, 2013).

Solid Phase Synthesis Applications

  • The compound has been used in the solid-phase synthesis of oligoureas, demonstrating its utility in the efficient synthesis of complex molecules (Guichard et al., 2000).

Role in Radiolabeling and Imaging

  • In the field of radiolabeling, it has been utilized for the synthesis of tracers for imaging hypoxia, an important aspect in medical diagnostics (Malik et al., 2012).

Application in Cardiovascular and Antibacterial Research

  • Its derivatives have been synthesized and studied for cardiovascular and antibacterial effects, further expanding its scope in pharmacology (Soltani Rad et al., 2014).

PET Radioligands for Brain Tumors

  • The compound has been used in the synthesis of potential PET radioligands for imaging brain tumors, showcasing its importance in neurology and cancer research (Yu et al., 2010).

Safety and Hazards

“(2R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid” has the hazard statements H315, H319, H335 and the precautionary statements P261, P305, P338, P351 . The similar compound “2- ( { [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)-3- (1,3-thiazol-2-yl)propanoic acid” has the same hazard and precautionary statements .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-18-7-5-6-16(13-18)12-17(24(28)29)14-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIRURDGMVMQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823724-86-2
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-fluorophenyl)methyl]propanoic acid
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